molecular formula C11H15ClFN B2441121 5-Fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride CAS No. 1203682-36-3

5-Fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride

Cat. No.: B2441121
CAS No.: 1203682-36-3
M. Wt: 215.7
InChI Key: UICLIXRURMJPJC-UHFFFAOYSA-N
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Description

5-Fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a fluorine atom at the 5th position and two methyl groups at the 4th position of the isoquinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Properties

IUPAC Name

5-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c1-11(2)7-13-6-8-4-3-5-9(12)10(8)11;/h3-5,13H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICLIXRURMJPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C(=CC=C2)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4,4-dimethyl-2,3-dihydro-1H-isoquinoline.

    Fluorination: The precursor undergoes fluorination at the 5th position using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated isoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.

Scientific Research Applications

5-Fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural isoquinoline alkaloids.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-2,3-dihydro-1H-isoquinoline: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    5-Fluoro-2,3-dihydro-1H-isoquinoline: Similar structure but without the methyl groups, affecting its reactivity and applications.

    5-Fluoro-4-methyl-2,3-dihydro-1H-isoquinoline: Contains only one methyl group, leading to variations in its chemical behavior.

Uniqueness

The presence of both fluorine and two methyl groups in 5-Fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride makes it unique. This combination enhances its stability, solubility, and binding affinity, making it a valuable compound for research and industrial applications.

Biological Activity

5-Fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride is a synthetic compound belonging to the isoquinoline family. Its structure features a fluorine atom at the 5th position and two methyl groups at the 4th position of the isoquinoline ring, enhancing its solubility and biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

PropertyValue
Molecular Formula C11H14FN·HCl
Molecular Weight 179.234 g/mol
CAS Number 1203682-36-3
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine enhances binding affinity and may inhibit specific enzyme activities, leading to potential therapeutic effects in various diseases.

Pharmacological Applications

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation. For instance, compounds structurally similar to 5-Fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline have been tested against leukemia cells, demonstrating significant growth inhibition at low concentrations .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. In vitro tests indicate that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects : Isoquinoline derivatives are known for their neuroprotective properties. Research suggests that they may help in treating neurological disorders by modulating neurotransmitter systems .

Study on Anticancer Activity

A study conducted on the effects of isoquinoline derivatives found that this compound inhibited the growth of leukemia L1210 cells at concentrations as low as 4×107 M4\times 10^{-7}\text{ M} . This suggests a promising role in cancer therapy.

Antimicrobial Efficacy

In a recent evaluation of antimicrobial activity, this compound showed effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 5.64 M5.64\text{ M} against S. aureus to 13.40 M13.40\text{ M} against P. aeruginosa .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar isoquinoline derivatives is essential:

Compound NameKey FeaturesBiological Activity
4,4-Dimethyl-2,3-dihydro-1H-isoquinoline Lacks fluorineLimited anticancer activity
5-Fluoro-2,3-dihydro-1H-isoquinoline Similar structure without methylsModerate antimicrobial activity
5-Fluoro-4-methyl-2,3-dihydro-1H-isoquinoline Contains one methyl groupReduced binding affinity

The unique combination of fluorine and two methyl groups in this compound enhances its stability and biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 5-Fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and fluorination. Characterization should employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm molecular structure and purity. High-performance liquid chromatography (HPLC) with UV detection is recommended for quantitative purity analysis . Mass spectrometry (MS) can validate molecular weight. For crystalline derivatives, X-ray diffraction (XRD) provides structural confirmation.

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperature (e.g., 25°C, 40°C), humidity (e.g., 60% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months). Use thermal gravimetric analysis (TGA) to evaluate decomposition temperatures. Stability data must align with ICH guidelines for pharmaceutical intermediates .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing fluorinated isoquinoline derivatives like this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Use software like Gaussian or ORCA to predict activation energies and regioselectivity of fluorination. Integrate cheminformatics tools to screen reaction conditions (solvent, catalyst) and validate predictions experimentally. This approach reduces trial-and-error experimentation and aligns with ICReDD’s feedback-loop methodology .

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound’s reactivity?

  • Methodological Answer : Cross-validate computational models with experimental kinetics (e.g., Arrhenius plots) and spectroscopic data. If discrepancies persist, re-examine the theoretical basis (e.g., solvent effects, entropy contributions in DFT). Use factorial design (e.g., 2^k designs) to isolate variables like temperature or catalyst loading that may explain outliers . Publish conflicting data with transparency to foster peer review .

Q. How can researchers design experiments to study the compound’s interactions in biological systems (e.g., enzyme inhibition)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Pair these with molecular dynamics (MD) simulations to map interaction sites. Validate findings via mutagenesis studies on target proteins. Ensure biological assays include positive/negative controls and replicate measurements to minimize variability .

Methodological and Safety Considerations

Q. What analytical standards should be used to ensure batch-to-batch consistency in research?

  • Methodological Answer : Reference standards from pharmacopeial sources (e.g., USP, LGC Standards) are critical. For HPLC, use a certified reference material (CRM) of the compound, and calibrate instruments with traceable standards. Document retention times, peak symmetry, and resolution parameters to meet ISO/IEC 17025 requirements .

Q. What safety protocols are essential for handling this hydrochloride salt in laboratory settings?

  • Methodological Answer : Follow SDS guidelines for hydrochloride salts: use fume hoods, nitrile gloves, and protective eyewear. In case of inhalation, move to fresh air and seek medical attention. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels. Regularly review SDS updates for storage recommendations (e.g., desiccators at -20°C) .

Data Management and Compliance

Q. How can chemical software enhance reproducibility in studies involving this compound?

  • Methodological Answer : Use electronic lab notebooks (ELNs) to document reaction parameters and raw data. Implement chemical databases (e.g., ChemAxon) to track analogs and derivatives. For simulations, share input files (e.g., Gaussian .com files) in repositories like Zenodo to ensure reproducibility. Encrypt sensitive data to comply with GDPR or HIPAA standards .

Q. What regulatory frameworks apply to the use of this compound in preclinical research?

  • Methodological Answer : Adhere to OECD GLP principles for toxicity studies. For in vitro assays, comply with ISO 10993-5 (cytotoxicity testing). If used in drug development, follow ICH M7 guidelines for mutagenicity assessment. Maintain audit trails for all experimental data to meet FDA 21 CFR Part 11 requirements .

Tables: Key Analytical Parameters

Parameter Method Acceptance Criteria Reference
Purity (%)HPLC-UV≥98.0% (area normalization)
Melting Point (°C)DSC195–200 (decomposition observed)
Solubility (Water)Shake-flask≤0.1 mg/mL at 25°C
Stability (40°C/75% RH)Accelerated studyNo degradation after 1 month

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